LS2265
Description
Contextualization as a Fibrate-Derived Chemical Entity
LS2265 is chemically identified as a taurine (B1682933) derivative of fenofibrate (B1672516). nih.gov Fenofibrate belongs to a class of drugs known as fibrates, which are recognized for their lipid-lowering effects in humans and their potent ability to induce peroxisome proliferation in rodents. The structural modification of fenofibrate to create this compound places it within the broader family of compounds used to investigate the phenomenon of peroxisome proliferation. This chemical relationship is significant as it allows researchers to study how alterations to the parent fibrate structure influence the biological activity related to peroxisome induction.
Historical Perspectives on Peroxisome Proliferator Investigations
The investigation into peroxisome proliferators dates back several decades, with early studies focusing on the effects of hypolipidemic drugs in rodents. nih.gov These initial observations revealed that certain compounds could cause a dramatic increase in the number of peroxisomes in liver cells, a phenomenon termed peroxisome proliferation. uni-freiburg.denih.gov This discovery led to the identification of a wide array of structurally diverse chemicals, including industrial plasticizers, herbicides, and certain pharmaceuticals, that could elicit this response. nih.gov
A pivotal moment in the field was the discovery of the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are activated by these compounds. youtube.com This finding established a mechanistic link between exposure to peroxisome proliferators and the subsequent changes in gene expression that lead to the proliferation of peroxisomes and the induction of enzymes involved in fatty acid oxidation. The research into PPARs has since expanded our understanding of cellular metabolism, inflammation, and cellular differentiation. nih.govyoutube.com
Significance of this compound as a Research Agent in Peroxisome Biology
The primary significance of this compound in the context of peroxisome biology is its ability to induce the proliferation of peroxisomes, particularly in the liver cells of rats. nih.gov As a derivative of fenofibrate, this compound serves as a specific chemical tool for researchers to explore the molecular and cellular events that follow the activation of peroxisome proliferation pathways.
By studying the effects of this compound, scientists can investigate the structure-activity relationships of fibrate-like molecules in inducing peroxisome proliferation. This allows for a more detailed understanding of the ligand-binding properties of PPARs and the downstream consequences of their activation. The use of specific chemical agents like this compound is crucial for dissecting the complex biological responses to peroxisome proliferators and for elucidating the precise roles of peroxisomes in cellular health and disease. A study evaluating various hypolipidemic agents reported on the induction of peroxisomal enzymes and peroxisome proliferation by compounds including this compound in the rat liver. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO6S/c1-19(2,18(23)21-11-12-28(24,25)26)27-16-9-5-14(6-10-16)17(22)13-3-7-15(20)8-4-13/h3-10H,11-12H2,1-2H3,(H,21,23)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNIXDBLAVOMAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCS(=O)(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222989 | |
| Record name | Ethanesulfonic acid, 2-((2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-1-oxopropyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72678-30-9 | |
| Record name | Ethanesulfonic acid, 2-((2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-1-oxopropyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072678309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanesulfonic acid, 2-((2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-1-oxopropyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Elucidation of Peroxisome Proliferation Induced by Ls2265
Molecular Targets and Receptor Binding Interactions
The primary molecular target for LS2265 in inducing peroxisome proliferation is the nuclear receptor PPARα. nih.govresearchgate.net
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism and Modulation
PPARα is a ligand-activated transcription factor that belongs to the nuclear receptor superfamily. researchgate.netmdpi.com It plays a crucial role in regulating the expression of genes involved in fatty acid metabolism and energy homeostasis. researchgate.netmdpi.com Agonists of PPARα, such as fibrates and their derivatives like this compound, bind to the receptor, leading to its activation. researchgate.netmdpi.com
Studies on Direct Receptor Activation and Ligand Binding
Studies have shown that this compound, as a taurine (B1682933) derivative of fenofibrate (B1672516), can induce the proliferation of peroxisomes in rat liver cells. nih.gov This effect is consistent with the known activity of PPARα agonists. While direct binding studies specifically with this compound are not extensively detailed in the provided snippets, the established mechanism for peroxisome proliferators involves binding to and activating PPARα. mdpi.comwho.int Upon activation by a ligand, PPARα undergoes a conformational change. mdpi.comnih.gov This conformational change is a hallmark of ligand-activated nuclear receptors and is crucial for their function. nih.gov
Investigation of Ligand-Dependent Transcriptional Regulation
Activated PPARα, in complex with a ligand like this compound (or its potential metabolites), heterodimerizes with the Retinoid X Receptor (RXR). researchgate.netelifesciences.org This heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs), located in the promoter regions of target genes. researchgate.netmdpi.com Binding to PPREs modulates the transcription of these target genes. researchgate.netuniprot.org This ligand-dependent transcriptional regulation is a key step in the mechanism of peroxisome proliferation induced by PPARα agonists. researchgate.net
Exploration of Other Nuclear Receptor Interactions
While PPARα is the primary target, nuclear receptors operate within complex interaction networks. elifesciences.org Some studies mention that PPARα can interact with nuclear receptor corepressors like NCOR1 (Nuclear Receptor Co-repressor 1). wikipedia.org NCOR1 is a transcriptional coregulatory protein that can assist nuclear receptors in downregulating gene expression. wikipedia.org Additionally, nuclear receptor coactivator 1 (NCOA1), also known as SRC-1, can be recruited by ligand-activated nuclear receptors to DNA promoter sites, assisting in the upregulation of gene expression. wikipedia.org While the direct interaction of this compound with these coregulators is not explicitly detailed, their involvement in the broader nuclear receptor signaling pathway suggests potential indirect modulation.
Intracellular Signaling Cascades and Regulatory Networks
The activation of PPARα by this compound triggers intracellular signaling cascades that ultimately lead to changes in gene expression and peroxisome proliferation.
Activation of Downstream Gene Expression Programs
The binding of the PPARα-RXR heterodimer to PPREs in the nucleus leads to the activation of downstream gene expression programs. researchgate.netmdpi.com These programs involve the increased transcription of genes encoding proteins crucial for peroxisome proliferation and function. Key target genes include those involved in fatty acid beta-oxidation, such as acyl-CoA oxidase (ACOX1), the first enzyme in the peroxisomal fatty acid oxidation system. who.intuniprot.orgnovusbio.com The induction of these enzymes facilitates the increased metabolic capacity associated with peroxisome proliferation. nih.gov The regulation of gene expression by nuclear receptors like PPARα involves a complex interplay of transcription factors and regulatory sequences. lumenlearning.comwikipedia.orgnih.gov
Data on the induction of peroxisomal enzymes by this compound in rat liver has been reported. nih.gov The study found that this compound produced a marked increase in the activities of peroxisomal enzymes such as catalase, carnitine acetyltransferase, heat-labile enoyl-CoA hydratase, and the fatty acid beta-oxidation system. nih.gov It also increased the amount of a peroxisome proliferation associated 80,000 molecular weight polypeptide (polypeptide PPA-80). nih.gov The peptide map patterns of polypeptide PPA-80 induced by this compound were found to be strikingly similar to those induced by other known peroxisome proliferators like fenofibrate and ciprofibrate. nih.gov
Here is a table summarizing the observed effects of this compound on peroxisomal components:
| Peroxisomal Component | Effect of this compound in Rat Liver nih.gov |
| Peroxisome Proliferation | Induced |
| Polypeptide PPA-80 | Marked increase |
| Catalase Activity | Marked increase |
| Carnitine Acetyltransferase Activity | Marked increase |
| Enoyl-CoA Hydratase Activity | Marked increase |
| Fatty Acid β-oxidation System Activity | Marked increase |
These findings demonstrate that this compound effectively activates the gene expression programs controlled by PPARα, leading to the characteristic biochemical and morphological changes associated with peroxisome proliferation. nih.gov
This compound is a chemical compound identified as a taurine derivative of fenofibrate. It has been observed to induce the proliferation of peroxisomes in the liver cells of rats medchemexpress.commedchemexpress.comnih.gov. This article focuses on the mechanistic elucidation of this peroxisome proliferation, examining the signaling pathways and enzymatic modulations involved.
Enzymatic Modulation and Metabolic Pathway Reprogramming Peroxisome proliferators induce the activities of several hepatic enzymes, particularly those involved in the peroxisomal fatty acid β-oxidation system.who.intpsu.eduThis enzymatic modulation leads to a reprogramming of metabolic pathways within the cell.
Induction of Specific Peroxisomal Enzyme Activities The induction of specific peroxisomal enzyme activities is a hallmark of peroxisome proliferation induced by compounds like this compound.nih.gov
Enoyl-CoA Hydratase and Fatty Acid Beta-Oxidation System Induction Enoyl-CoA hydratase (ECH) is a key enzyme in the fatty acid β-oxidation pathway, catalyzing the hydration of the double bond in enoyl-CoA thiolesters.ebi.ac.ukwikipedia.orgnih.govPeroxisomes contain the enzymes required for the breakdown of fatty acids, particularly very long-chain fatty acids, through β-oxidation.numberanalytics.commdpi.comwhiterose.ac.ukresearchgate.netThe induction of enzymes of the peroxisomal fatty acid β-oxidation system is a well-established effect of peroxisome proliferators.who.intpsu.eduThis includes the induction of enzymes like enoyl-CoA hydratase.nih.govThe β-oxidation pathway in peroxisomes breaks down fatty acids into acetyl-CoA, which can then be transported to mitochondria for further metabolism.numberanalytics.commdpi.com
Below is a table summarizing some of the enzymes and coregulators discussed in the context of peroxisome proliferation and function:
| Component | Type | Role in Peroxisome Biology | Relevant Section(s) |
| PPARα | Transcription Factor | Regulates genes involved in peroxisome biogenesis and fatty acid oxidation. numberanalytics.com | 2.2.2 |
| PGC-1α | Transcriptional Coactivator | Promotes peroxisomal remodeling and biogenesis; interacts with nuclear receptors. wikipedia.orgnih.gov | 2.2.3 |
| Catalase | Enzyme | Detoxifies hydrogen peroxide in peroxisomes. uaeh.edu.mxnih.govkuleuven.bemdpi.com | 2.3.1.1 |
| Carnitine Acetyltransferase | Enzyme | Involved in fatty acid metabolism and acetyl group transfer. krackeler.comwikipedia.org | 2.3.1.2 |
| Enoyl-CoA Hydratase | Enzyme | Catalyzes a step in fatty acid β-oxidation. ebi.ac.ukwikipedia.orgnih.gov | 2.3.1.3 |
| PEX genes | Genes | Essential for peroxisome assembly and biogenesis. numberanalytics.commhmedical.com | 2.2.2, 2.2.3 |
| Pex11βs | Protein | Stimulates peroxisome fission. mdpi.com | 2.2.2 |
Investigation of Cytochrome P450 Enzyme System Involvement
The Cytochrome P450 (CYP) enzyme system plays a significant role in the metabolism of various endogenous and exogenous compounds, including fatty acids and pharmacological agents. Certain members of the CYP superfamily, particularly the CYP4A subfamily, are involved in the ω-hydroxylation of fatty acids. nih.govacs.orgchemicalbook.com This metabolic pathway can lead to the formation of dicarboxylic acids, which are themselves considered potential endogenous ligands for PPAR alpha and can contribute to peroxisome proliferation. acs.org
The induction of CYP4A enzymes by peroxisome proliferators and fatty acids is mediated by PPARs. nih.govnih.govchemicalbook.com PPAR alpha, upon activation by a ligand, forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including those encoding CYP4A enzymes. nih.gov This binding event enhances the transcription of these genes, leading to increased levels of CYP4A enzymes. nih.gov
Given that this compound is a taurine derivative of fenofibrate, a well-established PPAR alpha agonist and peroxisome proliferator medchemexpress.comresearchgate.net, it is plausible that its mechanism of peroxisome proliferation involves the activation of PPAR alpha and subsequent induction of CYP4A enzymes, similar to other fibrate-class compounds. nih.govnih.govchemicalbook.com This induction of CYP4A could potentially lead to altered fatty acid metabolism and the generation of signaling molecules that further contribute to peroxisome proliferation. acs.org
However, despite the known classification of this compound as a peroxisome proliferator and its structural relationship to fenofibrate, specific detailed research findings and quantitative data directly investigating the involvement of the Cytochrome P450 enzyme system solely in the context of this compound-induced peroxisome proliferation were not identified in the conducted literature search. Therefore, detailed research findings and specific data tables focusing exclusively on this compound's interaction with and induction of the Cytochrome P450 system cannot be presented based on the currently available information from the performed searches. The understanding of CYP450 involvement in this compound-induced peroxisome proliferation is largely inferred from the established mechanisms of other peroxisome proliferators, particularly fibrates.
Cellular and Subcellular Impact of Ls2265 Exposure
Hepatic Cellular Responses and Adaptations
Studies on LS2265 have primarily focused on its impact on liver cells, revealing significant alterations in subcellular structures and indications of modulated cellular growth processes.
Morphological Alterations and Ultrastructural Analysis of Peroxisomes in Hepatocytes
Ultrastructural analyses have demonstrated that this compound is a potent inducer of peroxisome proliferation in the liver cells of rats. nih.govnih.gov This effect is characterized by a marked increase in the number of peroxisomes within hepatocytes. nih.govnih.gov These morphological changes in peroxisomes induced by this compound have been observed to be similar to those caused by other known hypolipidemic agents. nih.govnih.gov The induction of peroxisomal enzymes, such as catalase, carnitine acetyltransferase, heat-labile enoyl-CoA hydratase, and the fatty acid beta-oxidation system, has also been noted in conjunction with this proliferation. nih.gov
Cellular Proliferation Studies in Liver Cells
This compound is recognized for its ability to induce the proliferation of peroxisomes in liver cells. While this primarily refers to the increase in the number of peroxisome organelles within the hepatocytes, the term "proliferation in liver cells" is often associated with the action of peroxisome proliferators. Some observations in studies involving this compound have also noted hypertrophy of hepatocytes, which represents an increase in cell size rather than cell division.
Influence on Systemic Cellular Metabolism and Homeostasis
Research into Lipid Homeostasis Regulation
This compound's relationship to fenofibrate (B1672516), a compound used to treat abnormal blood lipid levels, strongly suggests an impact on lipid homeostasis. nih.gov PPARα, which is activated by fibrates like fenofibrate, is a key regulator of lipid metabolism, including fatty acid oxidation and the regulation of lipoprotein metabolism. nih.gov Activation of PPARα by such compounds can lead to decreased triglyceride levels and increased high-density lipoprotein (HDL) cholesterol. nih.gov The induction of peroxisome proliferation and associated enzymes by this compound further supports its role in modulating hepatic lipid metabolism, as peroxisomes are involved in the beta-oxidation of fatty acids. nih.gov
Studies on Glucose Metabolism Modulation
PPARα agonists, including fibrates, have been shown to regulate glucose homeostasis. nih.gov Given that this compound is a fenofibrate derivative and linked to PPAR activation, it is plausible that it influences glucose metabolism. Research indicates that PPARα can control genes involved in glucose homeostasis and affect energy metabolism balance. nih.gov While direct studies specifically detailing this compound's modulation of glucose metabolism were not extensively found, its mechanism of action through PPAR pathways suggests an indirect influence.
Effects on Overall Cellular Energy Homeostasis
Subject: Information Regarding the Chemical Compound this compound
This article aims to consolidate available scientific information regarding the chemical compound this compound, focusing specifically on its reported cellular and subcellular impacts based on current research findings.
Based on the conducted research, detailed information specifically outlining the impact of this compound on cell cycle progression, specific modulation of autophagic pathways with detailed findings, and direct interaction with Integrated Stress Response (ISR) pathways is limited in the readily available scientific literature.
This compound is identified as a taurine (B1682933) derivative of fenofibrate. chem960.comnih.govontosight.ainih.govcharite.denih.gov Fenofibrate is a known agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα). researchgate.net Research indicates that PPARα agonists can induce the proliferation of peroxisomes in liver cells of rats, and this compound has been shown to exhibit this effect. chem960.comnih.govnih.govcharite.denih.gov
While PPARα is understood to play a role in various metabolic processes, including fatty acid oxidation and energy homeostasis, and has been linked to the control of autophagy charite.de, specific detailed research findings on how this compound directly and distinctly impacts cell cycle progression, modulates autophagic pathways with empirical data, or interacts with the Integrated Stress Response were not prominently found in the consulted sources.
The scientific literature contains extensive information on cell cycle control researchgate.net, the mechanisms of autophagy, and the intricacies of the Integrated Stress Response pathway. However, specific studies detailing the effects of this compound on these precise cellular regulatory processes were not available within the scope of this research.
Therefore, a comprehensive article structured around the requested outline with detailed research findings and data tables for each specific subsection (Impact on Cell Cycle Progression, Modulation of Autophagic Pathways, Interaction with Integrated Stress Response (ISR) Pathways) cannot be generated based on the currently accessible information for this compound.
Computational and Integrative Approaches in Ls2265 Research
Molecular Modeling and Docking Studies for Receptor Interactions
Molecular modeling and docking studies are fundamental in visualizing and predicting the interaction between a ligand, such as LS2265, and its receptor at an atomic level. These in silico techniques are crucial for understanding the structural basis of agonism and for the rational design of new, more potent, or selective compounds.
For compounds like this compound that target PPARs, molecular docking helps to predict the binding orientation and affinity within the receptor's ligand-binding domain (LBD). The LBD of PPARs is known to be a large, Y-shaped pocket, and docking simulations can reveal how different ligands stabilize specific active conformations of the receptor. For instance, studies on fenofibrate (B1672516) and other PPAR agonists have shown that the binding mode involves a network of hydrogen bonds and hydrophobic interactions with key amino acid residues within the LBD. mdpi.comvt.edu The carboxylate moiety of agonists often forms crucial hydrogen bonds with polar residues such as Ser280, Tyr314, and His440 in PPARα. mdpi.com
Molecular dynamics (MD) simulations further refine the static picture provided by docking. MD simulations predict how the ligand-receptor complex behaves over time, providing insights into the stability of the interaction and the conformational changes induced in the receptor upon ligand binding. nih.gov These simulations are essential for understanding how a ligand like this compound can act as a selective PPAR modulator (SPPARM), potentially inducing a unique receptor conformation that leads to a specific gene expression profile. researchgate.net In silico computer simulations have been used to compare the binding of different PPAR agonists, demonstrating how some ligands can induce a more enhanced "induced fit" compared to others. researchgate.net
Table 1: Key Amino Acid Residues in PPARα Involved in Ligand Binding
| Residue | Role in Ligand Interaction |
|---|---|
| Ser280 | Forms hydrogen bonds with the ligand's carboxylate group. mdpi.com |
| Tyr314 | Participates in hydrogen bonding with the ligand. mdpi.com |
| His440 | Key polar amino acid for hydrogen bond formation. mdpi.com |
| Tyr464 | Contributes to the network of polar interactions. mdpi.com |
| Lys63 | Identified as a key residue in the binding of benzimidazole-based inhibitors. nih.gov |
| Arg69 | Also identified as a key residue for benzimidazole (B57391) inhibitors. nih.gov |
| Cys113 | Contributes to the binding of benzimidazole inhibitors. nih.gov |
| Leu122 | A key residue in the binding of benzimidazole-based inhibitors. nih.gov |
| Met130 | Involved in the binding of benzimidazole inhibitors. nih.gov |
| Ser154 | Participates in the binding of benzimidazole-based inhibitors. nih.gov |
This table is generated based on data from studies on various PPAR agonists and inhibitors and indicates residues likely important for this compound interaction.
Systems Biology Approaches for Comprehensive Pathway Mapping
Systems biology offers a holistic view of the biological processes affected by a compound like this compound by integrating multiple layers of biological information. This approach moves beyond a single target to map the broader network of pathways modulated by the compound.
For fenofibrate, systems biology approaches have been instrumental in understanding its effects on lipid metabolism and inflammation. nih.govresearchgate.net Transcriptomics (gene expression profiling) and metabolomics (profiling of metabolites) are key technologies in this context. Studies on fenofibrate treatment in animal models have revealed widespread changes in the expression of genes involved in fatty acid oxidation, glycolysis, and the complement and coagulation cascades. physiology.orgresearchgate.net For example, fenofibrate has been shown to upregulate genes involved in fatty acid metabolism while downregulating those associated with blood coagulation and fibrinolysis. physiology.orgresearchgate.net
Bioinformatic Analysis of Large-Scale Biological Data (e.g., Omics Data)
Bioinformatics provides the tools and methods necessary to analyze the vast datasets generated by omics technologies. The analysis of transcriptomic and metabolomic data from cells or tissues treated with this compound is essential for hypothesis generation and for understanding its molecular mechanism of action.
In studies of fenofibrate, bioinformatic analyses have been used to identify specific genes and metabolites that are significantly altered upon treatment. For instance, a comparative transcriptomic and metabolomic analysis of fenofibrate and fish oil treatments in mice identified specific changes in plasma triglycerides, cholesterol, and various phospholipid species. physiology.org Fenofibrate was found to specifically increase levels of Krebs cycle intermediates and alter the plasma levels of many amino acids. physiology.org
Furthermore, bioinformatic tools are used to perform gene ontology (GO) and pathway enrichment analyses. nih.govnih.gov GO analysis categorizes the differentially expressed genes into functional groups, such as "lipid metabolism" or "inflammatory response," providing a clearer picture of the biological processes being affected. nih.gov In the context of fenofibrate's role in nonalcoholic fatty liver disease (NAFLD), bioinformatic analysis identified APOC3, PPARA, and SREBF1 as significant genes with robust drug interaction. nih.gov Such analyses are critical for moving from a long list of differentially expressed genes to a functional understanding of the compound's effects.
Application of Artificial Intelligence and Machine Learning in Mechanism Prediction
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in pharmacology and drug discovery, with potential applications in the study of this compound. These technologies can be used to build predictive models for various aspects of a drug's behavior, from its interaction with targets to its systemic effects.
While specific AI/ML studies on this compound are not yet prevalent, the methodologies are being applied to related areas. For example, ML models are being developed to predict hypercholesterolemia, a condition that fenofibrate is used to treat. nih.gov These models use clinical and lifestyle data to identify individuals at risk, and similar approaches could be used to predict patient response to this compound based on their individual biological data.
In the realm of mechanism prediction, ML algorithms can be trained on large datasets of compound structures and their known biological activities to predict the targets and pathways for new compounds like this compound. For instance, ML models have been developed to predict the efficacy and safety of statins, another class of lipid-lowering drugs. nih.gov These models can help in optimizing treatment strategies and could be adapted to predict the therapeutic outcomes of fibrates. Furthermore, AI and ML can be used to analyze complex omics data to identify novel biomarkers of drug response or to stratify patient populations for clinical trials. mdpi.com As more data on this compound and related compounds become available, the application of AI and ML is expected to accelerate the understanding of its therapeutic potential and mechanism of action.
Synthetic Methodologies and Chemical Biology Applications of Ls2265
Research into Synthetic Routes for LS2265 and its Analogs
Strategies for Derivatization to Develop Mechanistic Probes
Information regarding specific strategies for the derivatization of this compound to develop mechanistic probes was not found in the consulted sources. The development of chemical tools, such as PROTAC molecules designed to study peroxisomal import by targeting proteins like Pex5, illustrates a broader approach in chemical biology to create probes for investigating organelle function. However, the application of such derivatization strategies specifically to this compound was not detailed in the search results.
Utilization of this compound as a Chemical Tool in Peroxisome Biology Research
This compound is recognized for its utility as a chemical tool in the study of peroxisome biology, primarily due to its ability to induce peroxisome proliferation. wikipedia.orgwikidata.org As a taurine (B1682933) derivative of fenofibrate (B1672516), this compound belongs to a class of compounds known to affect peroxisomes. wikipedia.orgwikidata.org Studies have demonstrated that this compound can induce the proliferation of peroxisomes in the liver cells of rats. wikipedia.orgwikidata.org This effect is similar to that observed with other peroxisome proliferators such as fenofibrate and ciprofibrate.
The ability of this compound to stimulate peroxisomal enzymes and induce proliferation in liver cells makes it a valuable tool for researchers. These chemicals, including this compound, offer a reproducible means of stimulating hepatic peroxisome proliferation. They are useful for evaluating the implications of this proliferation and for investigating the underlying mechanisms of peroxisome proliferator-induced effects.
Future Research Trajectories and Unanswered Questions
Elucidation of Undiscovered Molecular Targets and Off-Target Interactions
While LS2265 is known to target PPAR, Cytochrome P450, and autophagy pathways, the full spectrum of its molecular interactions remains to be completely mapped. Future research should aim to identify any additional, as yet undiscovered, molecular targets. Techniques such as comprehensive target profiling and phenotypic screening could help uncover these interactions. Furthermore, a detailed analysis of off-target effects is crucial to understand any potential unintended consequences of this compound activity within biological systems. This could involve high-throughput screening against a broad range of proteins and pathways not initially considered primary targets.
Comprehensive Mapping of Downstream Biological Effects and Phenotypes
The induction of peroxisome proliferation in rat liver cells is a noted biological effect of this compound. medchemexpress.commedchemexpress.comnih.gov However, a comprehensive understanding of all downstream biological effects and resulting phenotypes is still developing. Future studies should focus on systematically mapping the cellular and physiological changes induced by this compound in various model systems beyond rat liver cells. This could involve 'omics' approaches such as transcriptomics, proteomics, and metabolomics to capture a global view of the biological response to this compound exposure. Investigating its effects on different cell types, tissues, and organisms could reveal a broader range of biological activities and potential applications or implications.
Development of Next-Generation this compound-Based Research Tools
Given its established activity as a peroxisome proliferator and its interaction with key metabolic regulators like PPAR, this compound serves as a valuable research tool. nih.gov Future research could focus on developing next-generation research tools based on the this compound scaffold. This might involve the synthesis of modified this compound analogs with enhanced specificity for particular PPAR subtypes or other targets, improved potency, or altered pharmacokinetic properties. The development of tagged or labeled versions of this compound could also facilitate tracking its distribution and interaction with targets in live cells or organisms. Such tools would be invaluable for dissecting the intricate pathways regulated by peroxisome proliferators and PPARs.
Integration of this compound Research into Broader Biological System Studies
Current research has primarily focused on the direct effects of this compound at the cellular and organ level, particularly in the liver. medchemexpress.commedchemexpress.comnih.gov Integrating this compound research into broader biological system studies is a critical future direction. This involves investigating how the effects of this compound on peroxisomes and PPAR signaling influence complex physiological processes and disease states. For example, exploring its impact on systemic lipid metabolism, glucose homeostasis, inflammation, and energy balance within the context of metabolic diseases could provide valuable insights. researchgate.net Studies in more complex in vivo models and potentially in differentiated cell types or organoids could help to understand its effects within a more physiological context and reveal potential therapeutic avenues or toxicological considerations.
Q & A
Q. What established protocols are recommended for assessing LS2265’s effects on peroxisome proliferation in hepatic models?
this compound, a taurine derivative of fenofibrate, is studied for its role in peroxisome proliferation in rat liver cells . To evaluate this, researchers should:
- Standardize in vitro assays : Use primary hepatocyte cultures or HepG2 cells treated with this compound (e.g., 10–100 µM for 24–72 hours), monitoring peroxisomal markers like ACOX1 via Western blot .
- In vivo validation : Administer this compound orally to rodent models (e.g., 50–150 mg/kg/day for 2–4 weeks), followed by liver histopathology and gene expression analysis (e.g., RT-qPCR for PPARα targets) .
- Control groups : Include fenofibrate-treated groups to compare efficacy and specificity .
Q. How can researchers conduct a systematic literature review on this compound, particularly regarding its structural analogs?
- Keyword strategy : Combine terms like “this compound,” “taurine derivatives,” “peroxisome proliferators,” and “fenofibrate analogs” across databases (PubMed, Scopus). Use Boolean operators (AND/OR) to refine results .
- Concept mapping : Link this compound to metabolic pathways (e.g., PPARα activation) and cross-reference with studies on structural analogs (e.g., GW7647, bezafibrate) to identify mechanistic overlaps .
- Exclusion criteria : Omit non-peer-reviewed sources and studies lacking dose-response data .
Advanced Research Questions
Q. What experimental design considerations are critical for a dose-response study evaluating this compound’s efficacy and toxicity?
- Dose range : Use a logarithmic scale (e.g., 1–300 µM in vitro; 10–200 mg/kg in vivo) to capture threshold effects and saturation points .
- Endpoint selection : Include biomarkers like serum ALT/AST (toxicity) and hepatic catalase activity (efficacy). For longitudinal studies, incorporate time-series sampling .
- Statistical power : Calculate sample size using preliminary data (e.g., G*Power software) to ensure detectability of ≥20% effect size with α=0.05 .
Q. How should researchers address discrepancies in this compound’s reported effects across different experimental models?
- Contradiction analysis : Compare interspecies variations (e.g., rat vs. human hepatocytes) in PPARα receptor affinity using molecular docking simulations .
- Methodological audit : Re-examine protocols for consistency in solvent use (e.g., DMSO concentration), cell viability assays (MTT vs. ATP-based), and normalization methods .
- Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., diet, genetic background) using random-effects models .
Q. What advanced statistical methods are suitable for analyzing this compound-induced metabolic changes in omics datasets?
- Multivariate analysis : Apply principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) to untargeted metabolomics data, highlighting pathways altered by this compound (e.g., fatty acid oxidation) .
- Network pharmacology : Integrate transcriptomic and proteomic data to map this compound’s interactome, prioritizing hub nodes (e.g., PPARα, CPT1A) using Cytoscape .
- Bayesian modeling : Quantify uncertainty in dose-response relationships, particularly for non-linear effects .
Methodological Guidance
Q. How can researchers ensure reproducibility in this compound studies?
- Detailed protocols : Document batch-to-batch variability in this compound synthesis (e.g., HPLC purity ≥98%) and storage conditions (e.g., −80°C in argon) .
- Open data : Share raw datasets (e.g., RNA-seq files on GEO) and analysis scripts (R/Python) via repositories like Zenodo .
- Replication studies : Collaborate with independent labs to validate key findings, using blinded analysis to mitigate bias .
Q. What strategies are effective for optimizing this compound’s bioavailability in preclinical models?
- Formulation testing : Compare pharmacokinetics of this compound in aqueous suspensions vs. lipid-based carriers (e.g., Labrafil) via LC-MS/MS .
- Prodrug design : Synthesize ester derivatives to enhance intestinal absorption, validated by Caco-2 permeability assays .
Ethical and Reporting Standards
- Animal studies : Adhere to ARRIVE guidelines for reporting in vivo experiments, including randomization and blinding .
- Data transparency : Pre-register hypotheses and analysis plans on platforms like Open Science Framework to avoid HARKing (Hypothesizing After Results are Known) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
